molecular formula C16H20N2O2 B607724 GR 128107 CAS No. 190328-44-0

GR 128107

Cat. No.: B607724
CAS No.: 190328-44-0
M. Wt: 272.35
InChI Key: RBINAFTXZHPTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GR 128107 (CAS: 190328-44-0) is a synthetic organic compound with a purity of ≥98%, available in quantities of 50 mg, 100 mg, and 250 mg . The lack of publicly accessible research on this compound highlights a gap in current literature, necessitating comparative analysis with its analogs for inferential insights.

Properties

CAS No.

190328-44-0

Molecular Formula

C16H20N2O2

Molecular Weight

272.35

IUPAC Name

1-[3-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C16H20N2O2/c1-11(19)18-7-3-4-12(10-18)15-9-17-16-6-5-13(20-2)8-14(15)16/h5-6,8-9,12,17H,3-4,7,10H2,1-2H3

InChI Key

RBINAFTXZHPTNU-UHFFFAOYSA-N

SMILES

CC(N1CC(C2=CNC3=C2C=C(OC)C=C3)CCC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR 128107;  GR128107;  GR-128107.

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Modifications :

  • GR 127935 HCl and GR 125487 sulfamate exhibit functional group additions (hydrochloride salt and sulfamate, respectively), which may enhance solubility or metabolic stability compared to this compound .
  • GR 113808 , a well-characterized 5-HT₄ receptor antagonist, suggests that GR-series compounds may target serotonin receptors, though this compound’s specific target remains unverified .

Availability and Purity: All listed compounds share a purity threshold of ≥98%, indicating standardized synthesis protocols.

Pharmacological Inference : While direct data for this compound is absent, its structural analogs like GR 113808 provide a template for hypothesizing mechanisms. For example, sulfamate derivatives (e.g., GR 125487 sulfamate) are often used to improve bioavailability or reduce enzymatic degradation in drug design .

Q & A

Q. How should researchers mitigate off-target effects of this compound in preclinical neuropharmacology studies?

  • Answer : Screen against panels of GPCRs (e.g., CEREP’s SafetyScreen44) to rule out polypharmacology. Use transcriptomic profiling (e.g., RNA-seq) in target tissues to identify unintended pathway activation. Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with translational goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 128107
Reactant of Route 2
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GR 128107

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